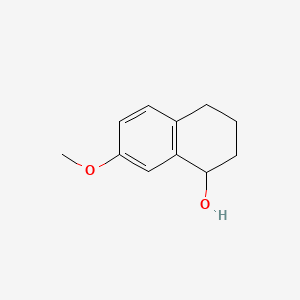

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFNEIYWSQIOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Abstract

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral building block of significant interest in medicinal chemistry, primarily for its role as a key intermediate in the synthesis of various pharmacologically active molecules. This technical guide provides a comprehensive overview of the principal strategies for the asymmetric synthesis of this valuable compound, with a focus on methods that offer high enantioselectivity and yield. The core of this guide is dedicated to the detailed exploration of catalytic asymmetric reduction of the prochiral precursor, 7-methoxy-1-tetralone. We will delve into the mechanistic underpinnings and practical applications of leading methodologies, including Noyori-type asymmetric hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic approaches employing ketoreductases. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

The tetralone scaffold is a privileged structure in medicinal chemistry, and its chiral derivatives often exhibit potent and selective biological activities. (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, in particular, has garnered attention as a crucial precursor to novel therapeutics. Its precursor, 7-methoxy-1-tetralone, is a key intermediate in the synthesis of the novel antidepressant agomelatine.[1][2] The stereochemistry at the C1 position of the tetralone ring is critical for the desired pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and highly stereoselective methods for the synthesis of the (S)-enantiomer of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is of paramount importance for the pharmaceutical industry.

This guide will focus on the most effective strategies for achieving this stereochemical control: catalytic asymmetric reduction. These methods are favored for their atom economy, high efficiency, and the ability to generate the desired enantiomer in high purity, thus avoiding cumbersome and often lower-yielding classical resolution techniques.[3]

Strategic Approaches to Asymmetric Synthesis

The primary and most direct route to (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is the asymmetric reduction of the prochiral ketone, 7-methoxy-1-tetralone. Three principal catalytic systems have demonstrated exceptional efficacy in this type of transformation:

-

Noyori Asymmetric Hydrogenation: Utilizing ruthenium-based catalysts with chiral phosphine ligands.

-

Corey-Bakshi-Shibata (CBS) Reduction: Employing chiral oxazaborolidine catalysts to direct the stereoselective delivery of a hydride from a borane reagent.

-

Biocatalysis with Ketoreductases (KREDs): Leveraging the inherent stereoselectivity of enzymes to perform the reduction with high precision.

The logical flow for these synthetic approaches is depicted in the following workflow diagram.

Caption: Asymmetric synthesis workflow from the starting ketone to the chiral alcohol.

In-Depth Analysis of Synthetic Methodologies

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones, employing chiral ruthenium(II) catalysts bearing a diphosphine ligand (such as BINAP) and a diamine ligand.[4][5] The mechanism involves the concerted transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state. This process is highly organized and allows for excellent stereochemical control.

For substrates like 1-tetralones, which can be challenging for some catalyst systems, modifications to the standard Noyori catalyst have proven highly effective. Specifically, the use of a chiral 1,4-diamine ligand in place of the more common 1,2-diamine has been shown to significantly improve both reactivity and enantioselectivity for this class of cyclic ketones.[6]

Caption: Noyori-type asymmetric hydrogenation of 7-methoxy-1-tetralone.

This protocol is adapted from established procedures for the asymmetric hydrogenation of substituted 1-tetralones.[6]

-

Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with RuCl₂( (S)-TolBINAP) (0.1 mol%) and (R)-IPHAN (0.1 mol%) is added degassed 2-propanol. The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: To the catalyst solution, add 7-methoxy-1-tetralone (1.0 eq) and a solution of potassium tert-butoxide in 2-propanol (5 mol%).

-

Hydrogenation: The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogen gas line. The reaction vessel is purged with hydrogen three times before being pressurized to 9 atm.

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until complete consumption of the starting material is observed.

-

Work-up and Purification: Upon completion, the reaction vessel is carefully depressurized. The solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and filtered through a short plug of silica gel to remove the catalyst. The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

-

Characterization: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC). The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

| Parameter | Expected Value | Reference |

| Catalyst | RuCl₂[(S)-TolBINAP][(R)-IPHAN] | [6] |

| Hydrogen Source | H₂ gas or 2-propanol | [6] |

| Base | t-BuOK | [6] |

| Solvent | 2-propanol | [6] |

| Temperature | Room Temperature | [6] |

| Pressure | ~9 atm | [6] |

| Yield | >95% | [6] |

| Enantiomeric Excess (ee) | >98% | [6] |

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is another cornerstone of asymmetric synthesis, providing a reliable method for the enantioselective reduction of a wide array of ketones.[7][8][9][10] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, which coordinates with a borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂). The ketone then coordinates to the boron atom of the catalyst in a sterically favored orientation, leading to a highly selective intramolecular hydride transfer.[11]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | C11H12O2 | CID 81276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. nobelprize.org [nobelprize.org]

- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

Enantioselective Synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Chiral Tetralinols

Optically active 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a pivotal chiral building block in the pharmaceutical industry. Its rigid, fused-ring structure and defined stereochemistry are cornerstones in the synthesis of a range of high-value therapeutic agents. Notably, this scaffold is integral to the structure of drugs targeting the central nervous system, such as the selective serotonin reuptake inhibitor (SSRI) sertraline and the melatonergic agonist agomelatine.[1][2][3] The therapeutic efficacy and safety profile of these drugs are intrinsically linked to the precise stereoisomer, making the enantioselective synthesis of this alcohol not merely an academic exercise, but a critical manufacturing challenge.

This guide provides an in-depth exploration of the primary methodologies for achieving high enantiopurity in the synthesis of this compound, focusing on the asymmetric reduction of its prochiral precursor, 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one (7-methoxy-1-tetralone). We will delve into the mechanistic underpinnings, practical considerations, and detailed protocols for three leading strategies: Noyori-type asymmetric hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reduction.

Core Synthetic Strategy: Asymmetric Reduction of 7-Methoxy-1-tetralone

The most direct and industrially viable route to enantiomerically pure this compound is the asymmetric reduction of the corresponding ketone. The central challenge lies in controlling the facial selectivity of hydride delivery to the prochiral carbonyl group.

Caption: Core strategy for the synthesis of the target chiral alcohol.

Methodology 1: Noyori Asymmetric Hydrogenation

Pioneered by Ryōji Noyori, this Nobel Prize-winning methodology utilizes ruthenium catalysts coordinated with chiral diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to achieve highly enantioselective hydrogenation of ketones.[4] The C2-symmetric, atropisomeric nature of the BINAP ligand creates a well-defined chiral environment around the metal center, dictating the facial selectivity of hydrogen addition.[5][6]

Mechanistic Rationale

The catalytic cycle of the Noyori hydrogenation is a testament to precision organometallic chemistry.[5][6]

-

Catalyst Activation: The Ru(II)-dihalide precatalyst reacts with hydrogen gas to form the active Ru-hydride species.

-

Substrate Coordination: The ketone (7-methoxy-1-tetralone) coordinates to the ruthenium center. The steric bulk of the phenyl groups on the BINAP ligand effectively blocks one face of the ketone, allowing for coordination through the sterically more accessible lone pair of the carbonyl oxygen.

-

Hydride Transfer: The coordinated hydride is transferred to the carbonyl carbon via a six-membered, boat-like transition state. This is the enantioselectivity-determining step.

-

Product Release & Regeneration: The resulting chiral alcohol product is released, and the catalyst is regenerated by reaction with another molecule of hydrogen.

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Protocol: (S)-BINAP-Ru Catalyzed Hydrogenation

This protocol is a representative example for the synthesis of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Materials:

-

7-Methoxy-1-tetralone (1.0 eq)

-

[RuCl₂((S)-BINAP)]₂·NEt₃ (0.005 eq)

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Pressurized hydrogenation vessel (e.g., Parr reactor)

Procedure:

-

In a glovebox, charge a glass liner for the hydrogenation vessel with 7-methoxy-1-tetralone and the (S)-BINAP-Ru catalyst.

-

Add degassed methanol to dissolve the reactants.

-

Seal the glass liner inside the hydrogenation vessel.

-

Remove the vessel from the glovebox and connect it to a hydrogen line.

-

Purge the vessel with hydrogen gas three times to remove any residual air.

-

Pressurize the vessel to the desired pressure (typically 50-100 atm).

-

Heat the reaction to the specified temperature (e.g., 50 °C) with vigorous stirring.

-

Monitor the reaction progress by analyzing aliquots for ketone consumption (e.g., by GC or HPLC).

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the chiral alcohol.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

| Parameter | Typical Value | Causality & Insight |

| Catalyst Loading | 0.001 - 0.01 mol% | Lower loadings are economically favorable but may require longer reaction times or higher pressures. |

| Solvent | Methanol, Ethanol | Protic solvents are generally effective; must be thoroughly degassed to prevent catalyst oxidation. |

| H₂ Pressure | 10 - 100 atm | Higher pressure increases the concentration of H₂ in solution, accelerating the reaction rate. |

| Temperature | 30 - 80 °C | Higher temperatures increase reaction rate but can negatively impact enantioselectivity. Optimization is key. |

| Enantioselectivity | >95% ee | The choice of (S)-BINAP or (R)-BINAP ligand directly determines the product enantiomer.[7] |

Methodology 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and versatile method for the enantioselective reduction of a wide array of prochiral ketones.[8] It utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (commonly proline), in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[9][10]

Mechanistic Rationale

The elegance of the CBS reduction lies in its well-defined, pre-organized transition state.[10][11][12]

-

Catalyst-Borane Coordination: The borane reductant first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[11]

-

Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron. Steric interactions guide the ketone to coordinate via its more accessible lone pair, orienting the larger substituent away from the chiral framework of the catalyst.

-

Hydride Transfer: An intramolecular hydride transfer occurs from the N-coordinated borane to the coordinated ketone through a highly organized, six-membered chair-like transition state.

-

Product Release: The resulting alkoxyborane is released, and the catalyst is regenerated for the next cycle. An acidic or basic workup is required to hydrolyze the borate ester and liberate the final alcohol product.

Caption: Key steps in the CBS reduction mechanism.

Protocol: (S)-Me-CBS Catalyzed Borane Reduction

This protocol outlines the synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Materials:

-

7-Methoxy-1-tetralone (1.0 eq)

-

(S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, typically as a 1M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 - 1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1M Hydrochloric Acid (HCl)

Procedure:

-

Set up a flame-dried, three-necked flask under a positive pressure of argon.

-

Charge the flask with anhydrous THF and cool to 0 °C in an ice bath.

-

Add the (S)-Me-CBS catalyst solution via syringe.

-

Slowly add the borane-dimethyl sulfide complex to the catalyst solution and stir for 10 minutes.

-

Add a solution of 7-methoxy-1-tetralone in anhydrous THF dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and then add 1M HCl.

-

Stir for 30 minutes, then extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

| Parameter | Typical Value | Causality & Insight |

| Catalyst Loading | 5 - 10 mol% | Higher loadings can accelerate the reaction but increase cost. The catalyst is regenerated in the cycle. |

| Borane Source | BH₃·SMe₂, BH₃·THF | BH₃·SMe₂ is often preferred for its stability and higher concentration compared to BH₃·THF. |

| Temperature | -20 °C to 25 °C | Lower temperatures generally lead to higher enantioselectivity.[13] |

| Stoichiometry | ~0.6 eq BH₃ | Sub-stoichiometric amounts of borane are often sufficient as the catalyst facilitates the turnover. |

| Enantioselectivity | 85-98% ee | The absolute configuration of the product is reliably predicted by the stereochemistry of the proline-derived catalyst.[8] |

Methodology 3: Biocatalytic Reduction

Biocatalysis offers a compelling "green chemistry" alternative to traditional organometallic catalysis.[2] The use of whole-cell microorganisms or isolated enzymes (ketoreductases) can provide exceptional enantioselectivity under mild, aqueous reaction conditions. Fungi, in particular, have been shown to be effective for the reduction of tetralone derivatives.[1][14]

Mechanistic Rationale

The enantioselectivity arises from the highly specific three-dimensional active site of the reductase enzyme.

-

Substrate Binding: The 7-methoxy-1-tetralone substrate binds within the enzyme's active site in a specific orientation dictated by hydrophobic and polar interactions.

-

Cofactor Involvement: A nicotinamide cofactor, typically NADPH or NADH, is positioned adjacent to the bound substrate.

-

Hydride Transfer: The enzyme facilitates the stereospecific transfer of a hydride ion from the cofactor to one specific face of the ketone's carbonyl group.

-

Product Release: The resulting chiral alcohol has a lower binding affinity for the active site and is released, allowing the enzyme to engage in another catalytic cycle. The cofactor is regenerated by the cell's metabolic machinery.

Caption: General workflow for whole-cell biocatalytic reduction.

Protocol: Reduction using Fusarium culmorum

This protocol is a representative example based on literature reports for producing the (S)-alcohol.[14]

Materials:

-

Culture of Fusarium culmorum

-

Appropriate growth medium (e.g., potato dextrose broth)

-

7-Methoxy-1-tetralone (dissolved in a minimal amount of a water-miscible solvent like ethanol)

-

Shaking incubator

-

Ethyl acetate

Procedure:

-

Cultivate the Fusarium culmorum in the liquid medium in a shaking incubator until a sufficient biomass is achieved (e.g., 48-72 hours).

-

Add the solution of 7-methoxy-1-tetralone to the microbial culture. The final substrate concentration is critical and must be optimized to avoid toxicity to the cells (typically <1 g/L).

-

Continue the incubation with shaking for a predetermined period (e.g., 24-72 hours).

-

Monitor the reaction by periodically taking samples, extracting with ethyl acetate, and analyzing by TLC or GC to determine the conversion and enantiomeric excess.

-

Once the desired conversion is reached, separate the mycelia from the broth by filtration or centrifugation.

-

Extract the aqueous broth exhaustively with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Determine the enantiomeric excess, which often favors the (S)-alcohol, by chiral HPLC.[14]

| Parameter | Typical Value | Causality & Insight |

| Microorganism | Fusarium culmorum, Absidia cylindrospora | Different strains possess reductases with varying activities and selectivities. Screening is essential.[2][14] |

| Substrate Conc. | 0.1 - 1.0 g/L | High concentrations can be toxic to the cells, inhibiting the biotransformation. |

| Incubation Time | 24 - 96 hours | Prolonged incubation can sometimes lead to a decrease in ee due to competing enzymatic oxidation of the desired alcohol.[2] |

| Medium Comp. | Varies | The composition of the growth medium can influence enzyme expression and cofactor regeneration, affecting yield and ee.[14] |

| Enantioselectivity | Moderate to Excellent (>90% ee) | Highly dependent on the chosen microbial strain and reaction conditions.[14] |

Conclusion and Outlook

The enantioselective synthesis of this compound is a well-addressed challenge in modern organic chemistry, with several robust and scalable solutions available to researchers and drug development professionals.

-

Noyori Asymmetric Hydrogenation stands out for its extremely high enantioselectivities and low catalyst loadings, making it highly attractive for large-scale industrial manufacturing.

-

CBS Reduction offers predictability, operational simplicity, and a broad substrate scope, making it a reliable choice for laboratory-scale synthesis and process development.

-

Biocatalysis represents the forefront of sustainable chemical manufacturing, providing a route that avoids heavy metals and operates under mild conditions, though it requires specialized expertise in microbiology and bioprocess optimization.

The choice of method will ultimately depend on project-specific requirements, including scale, cost of goods, available equipment, and desired enantiopurity. Each of these methodologies provides a powerful tool for accessing this critical chiral intermediate, thereby enabling the development and production of next-generation therapeutics.

References

-

NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link][5]

-

Dalton Transactions. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. RSC Publishing. Retrieved from [Link][15]

-

Chemistry Student. (2022, April 23). Noyori Hydrogenation [Video]. YouTube. Retrieved from [Link][6]

-

Wikipedia. (2023, December 27). Asymmetric hydrogenation. Retrieved from [Link][4]

-

The Organic Chemistry Tutor. (2021, July 22). Noyori Asymmetric Hydrogenation | Organic Chemistry [Video]. YouTube. Retrieved from [Link][7]

-

ResearchGate. (n.d.). Asymmetric Reduction of Substituted Indanones and Tetralones Catalyzed by Chiral Dendrimer and Its Application to the Synthesis of (+)-Sertraline. Retrieved from [Link][1]

-

MySkinRecipes. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. Retrieved from [Link][16]

-

Cho, B. T., & Kim, D. J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. Retrieved from [Link][13]

-

ResearchGate. (n.d.). Asymmetric reduction of α‐tetralones to the corresponding chiral alcohols by BaSDR1. Retrieved from [Link][17]

-

Figshare. (2015). Rapid Development of an Enantioselective Synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid. Retrieved from [Link][18]

-

Parshikov, I. A., et al. (2012). Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. Catalysis Letters, 142, 956–963. Retrieved from [Link][2]

-

Google Patents. (n.d.). US5750794A - Process for preparing chiral tetralone. Retrieved from [19]

-

Wikipedia. (2023, November 23). Corey–Itsuno reduction. Retrieved from [Link][8]

-

ResearchGate. (n.d.). Corey–Bakshi–Shibata (CBS) Reduktion. Retrieved from [Link][9]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link][10]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link][12]

-

Sureshbabu, P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2885. Retrieved from [Link][3]

-

Świzdor, A., & Kolek, T. (2009). Asymmetric reduction of tetralones and their methoxy derivatives by Fusarium culmorum. Biocatalysis and Biotransformation, 27(3), 179-185. Retrieved from [Link][14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 13. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol [myskinrecipes.com]

- 17. researchgate.net [researchgate.net]

- 18. figshare.com [figshare.com]

- 19. US5750794A - Process for preparing chiral tetralone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the NMR Spectral Data of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Introduction

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, often referred to as 7-methoxy-1-tetralol, is a crucial chiral building block in synthetic organic chemistry. Its structural motif is present in various biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals. A notable precursor, 7-Methoxy-1-tetralone, is instrumental in the production of the antidepressant Agomelatine. The reduction of this tetralone to the corresponding alcohol, 7-methoxy-1-tetralol, is a common synthetic transformation, making the detailed structural verification of the product essential for quality control and further synthetic steps.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of this compound. Leveraging 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, we will perform a complete and unambiguous assignment of all proton and carbon signals. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and related compounds.

Molecular Structure and Synthesis

A clear understanding of the molecular framework is paramount for accurate spectral assignment. The structure and IUPAC numbering for this compound are presented below.

Caption: Synthesis of 7-methoxy-1-tetralol via reduction of 7-methoxy-1-tetralone.

Experimental Protocols: NMR Sample Preparation

A standardized protocol ensures data reproducibility and quality.

Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for moderately polar organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Record ¹H, ¹³C, and 2D NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

Part 1: ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The analysis is divided into the aromatic and aliphatic regions.

Table 1: ¹H NMR Spectral Data and Assignments

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-8 | ~ 7.15 | d | J ≈ 8.5 | 1H |

| H-6 | ~ 6.75 | dd | J ≈ 8.5, 2.5 | 1H |

| H-5 | ~ 6.65 | d | J ≈ 2.5 | 1H |

| H-1 | ~ 4.77 | t | J ≈ 6.0 | 1H |

| -OCH₃ | 3.79 | s | - | 3H |

| H-4 (axial) | ~ 2.85 - 2.75 | m | - | 1H |

| H-4 (equatorial) | ~ 2.75 - 2.65 | m | - | 1H |

| -OH | ~ 2.20 | br s | - | 1H |

| H-2 | ~ 2.05 - 1.95 | m | - | 2H |

| H-3 | ~ 1.90 - 1.80 | m | - | 2H |

Note: Chemical shifts are predicted based on analogous structures and established principles. The exact values can vary slightly. The signal for the hydroxyl proton (-OH) is broad and its chemical shift is dependent on concentration and temperature.

Expert Interpretation of ¹H NMR Spectrum

-

Aromatic Region (δ 6.5-7.5 ppm):

-

The three protons on the benzene ring form an AMX spin system.

-

H-8 is a doublet, coupling only to H-6 (a four-bond coupling, which is typically negligible). Its resonance is furthest downfield due to its proximity to the electron-withdrawing fused aliphatic ring.

-

H-6 appears as a doublet of doublets, showing a large ortho-coupling to H-8 (J ≈ 8.5 Hz) and a smaller meta-coupling to H-5 (J ≈ 2.5 Hz).

-

H-5 is a doublet due to the small meta-coupling with H-6. It is the most upfield of the aromatic protons, being ortho to the electron-donating methoxy group.

-

-

Aliphatic Region (δ 1.5-5.0 ppm):

-

H-1: This is the benzylic and carbinol proton. It is significantly deshielded by both the aromatic ring and the adjacent hydroxyl group, resonating around 4.77 ppm. [1]It typically appears as a triplet due to coupling with the two adjacent protons on C-2.

-

-OCH₃: The methoxy protons give rise to a sharp singlet at approximately 3.79 ppm, a characteristic chemical shift for this functional group.

-

Methylene Protons (H-2, H-3, H-4): These protons form a complex, overlapping multiplet system. The protons at C-4 are benzylic and thus appear further downfield (~2.7-2.9 ppm) compared to the protons at C-2 and C-3 (~1.8-2.1 ppm). The protons on C-2 and C-4 are diastereotopic due to the chiral center at C-1, meaning they are chemically non-equivalent and will have different chemical shifts and coupling constants, further complicating the multiplets.

-

Part 2: ¹³C NMR Spectral Analysis (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 2: ¹³C NMR Spectral Data and Assignments

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-7 | ~ 158.5 |

| C-8a | ~ 138.0 |

| C-4a | ~ 129.5 |

| C-8 | ~ 129.0 |

| C-6 | ~ 113.5 |

| C-5 | ~ 112.8 |

| C-1 | ~ 68.2 |

| -OCH₃ | 55.3 |

| C-2 | ~ 32.0 |

| C-4 | ~ 29.5 |

| C-3 | ~ 19.0 |

Note: Chemical shifts are predicted based on data from the precursor 7-methoxy-1-tetralone and general substituent effects. [2]

Expert Interpretation of ¹³C NMR Spectrum

-

Aromatic Carbons (δ 110-160 ppm):

-

C-7: This carbon, directly attached to the electronegative oxygen of the methoxy group, is the most deshielded aromatic carbon, appearing around 158.5 ppm.

-

C-4a and C-8a: These are the quaternary (non-protonated) bridgehead carbons.

-

C-8, C-6, C-5: These are the protonated aromatic carbons. Their shifts can be definitively assigned using an HSQC experiment (see Part 3). C-5 and C-6 are shielded due to the electron-donating effect of the methoxy group.

-

-

Aliphatic Carbons (δ 15-70 ppm):

-

C-1: The carbinol carbon is significantly deshielded by the attached hydroxyl group, resonating at approximately 68.2 ppm. This is a key diagnostic signal confirming the reduction of the ketone (which would appear at ~197 ppm in the starting material). [3] * -OCH₃: The methoxy carbon appears at a characteristic value of 55.3 ppm. [3] * C-2, C-3, C-4: These methylene carbons appear in the upfield region. C-4 is the most downfield of the three due to its benzylic position.

-

Part 3: 2D NMR for Unambiguous Structural Verification

While 1D NMR provides substantial information, 2D NMR experiments are essential for confirming connectivity and providing irrefutable assignments.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is the cornerstone of mapping out the proton framework.

Sources

An In-Depth Technical Guide to the Chiral Resolution of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, a key chiral intermediate in the synthesis of various pharmacologically active molecules, including the antidepressant Agomelatine, presents a critical challenge in obtaining enantiomerically pure forms. This technical guide provides a comprehensive overview of the primary strategies for the chiral resolution of this racemic alcohol. We will delve into the theoretical underpinnings and practical applications of enzymatic kinetic resolution, classical diastereomeric salt formation, and preparative chiral chromatography. Each section will offer detailed, field-proven insights into experimental design, optimization, and analysis, empowering researchers to select and implement the most effective resolution strategy for their specific needs.

Introduction

The stereochemistry of a drug molecule is a paramount consideration in modern drug development. Enantiomers, non-superimposable mirror-image isomers, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to isolate a single, desired enantiomer is crucial for ensuring therapeutic efficacy and patient safety. This compound possesses a single stereocenter at the C1 position, existing as a pair of enantiomers, (R)- and (S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. The synthesis of this alcohol typically yields a racemic mixture, necessitating a resolution step to isolate the desired enantiomer for subsequent synthetic transformations.

This guide will explore the three principal methodologies for achieving this separation, providing a robust framework for both laboratory-scale research and process development.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution (EKR) leverages the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[1] For a racemic alcohol like this compound, this typically involves an acylation or deacylation reaction.

The Underlying Principle: Enantioselective Acylation

Lipases, in a non-aqueous environment, can catalyze the transfer of an acyl group from an acyl donor (e.g., vinyl acetate, acetic anhydride) to the alcohol. Due to the chiral environment of the enzyme's active site, one enantiomer of the alcohol will fit more favorably and react at a significantly faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (which remains as the alcohol).

dot

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Acylation

While a specific protocol for this compound is not readily found in published literature, a general and effective procedure can be adapted from protocols for similar secondary alcohols.[2][3]

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B)

-

Acyl donor (e.g., Vinyl acetate)

-

Anhydrous organic solvent (e.g., Toluene, tert-Butyl methyl ether)

-

Standard laboratory glassware and stirring equipment

-

Analytical chiral HPLC or GC for monitoring enantiomeric excess (ee)

Procedure:

-

Reaction Setup: In a dry flask, dissolve racemic this compound (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: Add the acyl donor (typically 1.5-3 equivalents) to the solution.

-

Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 25-40 °C). Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the enantiomeric excess of the remaining alcohol and the formed ester by chiral HPLC or GC.

-

Reaction Termination: Stop the reaction when the desired conversion (ideally around 50%) and enantiomeric excess are achieved. This is a critical step, as allowing the reaction to proceed too far will result in the acylation of the less reactive enantiomer, reducing the enantiomeric purity of both the product and the remaining starting material.

-

Work-up and Separation: Filter off the immobilized enzyme (which can often be washed and reused). The resulting solution contains the unreacted alcohol and the newly formed ester. These can be separated by standard column chromatography.

-

Hydrolysis (Optional): If the esterified enantiomer is the desired product, it can be hydrolyzed back to the alcohol using standard basic conditions (e.g., NaOH or KOH in methanol/water).

Key Considerations and Optimization:

-

Choice of Lipase: Different lipases exhibit different enantioselectivities. Screening various lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is recommended to find the most effective one for this specific substrate.

-

Solvent: The solvent can significantly impact enzyme activity and selectivity. Aprotic, non-polar solvents are generally preferred.

-

Acyl Donor: Vinyl acetate is a popular choice as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.

-

Temperature: Temperature affects the reaction rate and enzyme stability. Optimization is necessary to find a balance between a reasonable reaction time and maintaining enzyme activity.

Classical Resolution via Diastereomeric Salt Formation

This classical method relies on the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]

The Principle: Formation and Separation of Diastereomeric Esters

Since this compound is a neutral molecule, it must first be derivatized to an acid to allow for salt formation with a chiral base. A common approach is to react the alcohol with a cyclic anhydride (e.g., phthalic anhydride) to form a half-ester, which possesses a free carboxylic acid group. This racemic mixture of acidic half-esters can then be reacted with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric salts.

dot

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol: Resolution via Phthalate Half-Ester

Part A: Synthesis of the Racemic Phthalate Half-Ester

-

Combine racemic this compound (1 eq.) and phthalic anhydride (1.1 eq.) in a flask.

-

Add a suitable solvent such as pyridine or toluene.

-

Heat the mixture (e.g., to reflux) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and add dilute HCl to protonate the carboxylate and precipitate the half-ester.

-

Isolate the solid product by filtration, wash with water, and dry.

Part B: Diastereomeric Salt Formation and Crystallization

-

Dissolve the racemic half-ester in a suitable hot solvent (e.g., methanol, ethanol, or acetone).

-

In a separate flask, dissolve an equimolar amount of a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) in the same solvent.

-

Add the amine solution to the hot half-ester solution.

-

Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration. The enantiomeric purity of the crystals can be improved by recrystallization.

-

The more soluble diastereomer remains in the mother liquor.

Part C: Liberation of the Enantiopure Alcohol

-

Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the amine and liberate the enantiomerically enriched half-ester.

-

Hydrolyze the half-ester under basic conditions (e.g., aqueous NaOH) to yield the enantiopure this compound.

Key Considerations and Optimization:

-

Choice of Resolving Agent: The success of this method is highly dependent on the choice of the chiral resolving agent. Common choices for acidic substrates include alkaloids (e.g., brucine, strychnine) and synthetic amines (e.g., 1-phenylethylamine). Screening of different resolving agents is often necessary.

-

Solvent System: The solvent for crystallization is critical. It must provide a significant solubility difference between the two diastereomeric salts. A mixture of solvents is often employed to fine-tune solubility.

-

Crystallization Conditions: The rate of cooling, agitation, and temperature can all affect the efficiency of the crystallization and the purity of the isolated diastereomer.

Preparative Chiral Chromatography: A Direct Separation Method

Preparative chiral chromatography offers a direct method for separating enantiomers without the need for derivatization. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The Principle: Differential Interactions with a Chiral Stationary Phase

Chiral stationary phases are typically composed of a chiral selector immobilized on a solid support (e.g., silica gel). The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for a broad range of compounds.[5][6]

dot

Caption: Workflow for Preparative Chiral Chromatography.

Experimental Protocol: Preparative HPLC/SFC Separation

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system.[7][8]

-

Chiral column (e.g., Daicel Chiralpak® or Chiralcel® series).

-

Fraction collector.

Procedure:

-

Method Development (Analytical Scale):

-

Screen a variety of chiral columns and mobile phase compositions to identify a system that provides baseline separation of the two enantiomers.

-

Typical mobile phases for normal-phase HPLC consist of hexane/isopropanol or hexane/ethanol mixtures. For SFC, supercritical CO2 with a co-solvent like methanol or ethanol is used.

-

Optimize the mobile phase composition, flow rate, and temperature to maximize resolution and minimize run time.

-

-

Scale-Up to Preparative Scale:

-

Once an effective analytical method is established, it can be scaled up to a preparative column with the same stationary phase.

-

The flow rate is increased proportionally to the cross-sectional area of the preparative column.

-

The sample is dissolved in the mobile phase and injected onto the column in larger quantities.

-

-

Fraction Collection:

-

The eluent is monitored by a detector (e.g., UV), and fractions corresponding to each enantiomeric peak are collected separately.

-

-

Solvent Removal:

-

The solvent is removed from the collected fractions (e.g., by rotary evaporation) to yield the isolated, enantiomerically pure alcohols.

-

Key Considerations and Optimization:

-

Column Selection: The choice of the chiral stationary phase is the most critical parameter. Screening is essential.

-

Mobile Phase: The composition of the mobile phase significantly affects retention and resolution. Small changes in the modifier percentage can have a large impact.

-

Loading Capacity: Overloading the column can lead to poor separation. The maximum sample load needs to be determined for each specific separation.

-

HPLC vs. SFC: Supercritical Fluid Chromatography (SFC) is often advantageous for preparative separations as it uses environmentally benign CO2, allows for faster separations, and simplifies solvent removal from the collected fractions.[7][9]

Data Summary and Comparison of Methods

| Method | Principle | Advantages | Disadvantages | Typical Throughput |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | High enantioselectivity, mild reaction conditions, reusable catalyst. | Maximum theoretical yield of 50% for each enantiomer, requires separation of product from unreacted starting material. | Moderate |

| Diastereomeric Salt Formation | Formation and separation of diastereomers by crystallization | Well-established, scalable, can be cost-effective for large quantities. | Requires derivatization and subsequent removal of the resolving agent, success is highly dependent on finding suitable resolving agent and crystallization conditions. | High (for large scale) |

| Preparative Chiral Chromatography | Differential interaction with a chiral stationary phase | Direct separation, applicable to a wide range of compounds, high purity achievable. | High cost of chiral stationary phases and solvents, can be less economical for very large scales. | Low to Moderate |

Conclusion

The chiral resolution of this compound is a critical step in the synthesis of several important pharmaceutical compounds. The choice of the most appropriate resolution method depends on several factors, including the scale of the synthesis, the desired purity, cost considerations, and available equipment. For laboratory-scale synthesis and high-purity requirements, preparative chiral chromatography often provides the most direct and reliable solution. For larger-scale production, classical diastereomeric salt formation, despite its empirical nature, remains a powerful and cost-effective strategy. Enzymatic kinetic resolution offers an elegant and "green" alternative, particularly when high enantioselectivity can be achieved. A thorough evaluation and optimization of these methods will enable researchers and drug development professionals to efficiently obtain the desired enantiomer of this valuable chiral building block.

References

- Berger, T. A., Berger, B. K., & Fogleman, K. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 355-389). Elsevier.

- CN102260180A - Synthesis method of agomelatine intermediate. (n.d.). Google Patents.

- EP2703383A1 - Process for the preparation of agomelatine. (2014). Google Patents.

- Gurunadham, G., Raju, R. M., & Venkateswarlu, Y. (2016). A Simple and Efficient Procedure for Synthesis of Agomelatine. Asian Journal of Chemistry, 28(6), 1367-1370.

- Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646.

-

Kinetic resolution. (n.d.). In Wikipedia. Retrieved from [Link]

- Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.

- Pinto, M. M., & Sousa, M. E. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1888.

-

Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

- Sgorbini, B., Cagliero, C., & Rubiolo, P. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.

- Toribio, L., Francotte, E., & Mangelings, D. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.

- US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. (2009). Google Patents.

- Valadez-García, J., Gotor-Fernández, V., & Gotor, V. (2020). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules, 25(6), 1296.

- Varghese, B., & Ghosal, M. (2016). A Novel Synthesis of the Antidepressant Agomelatine. Asian Journal of Chemistry, 28(1), 1367-1370.

- Varghese, B., & Ghosal, M. (2016). A Simple and Efficient Procedure for Synthesis of Agomelatine. Asian Journal of Chemistry, 28(6), 1367-1370.

- Various Authors. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan, 19(2), 1445.

- Various Authors. (2022). State of the Art in Crystallization-Induced Diastereomer Transformations.

-

Various Authors. (2022). Resolution (Separation) of Enantiomers. In Chemistry LibreTexts. Retrieved from [Link]

-

Various Authors. (n.d.). Kinetic enzymatic resolution of β-tetralols. LookChem. Retrieved from [Link]

- Various Authors. (2025). Enzymatic resolution of 5-hydroxy- and 8-hydroxy-2-tetralols using immobilized lipases.

- Various Authors. (n.d.). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PubMed Central.

- Various Authors. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PubMed Central.

- Various Authors. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.

- Various Authors. (n.d.). Chiral resolution process. Google Patents.

- Various Authors. (n.d.). Chiral resolution method for producing compounds useful in the synthesis of taxanes. Google Patents.

- Various Authors. (n.d.). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. selvita.com [selvita.com]

- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Ascendant Scaffold: Elucidating the Biological Activity and Therapeutic Potential of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol Analogues

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydronaphthalene, or tetralone/tetralol, scaffold represents a privileged structure in medicinal chemistry, serving as a foundational framework for a multitude of pharmacologically active agents.[1][2] Its unique combination of a rigid aromatic ring and a flexible saturated ring allows for precise three-dimensional orientation of functional groups, making it an ideal starting point for drug design. This guide focuses specifically on analogues of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, a key derivative that has emerged as a precursor and core component for compounds targeting the central nervous system (CNS), cancer, and other pathologies. We will explore the synthetic pathways to this core and its analogues, delve into the spectrum of their biological activities, dissect their structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation. This document serves as a comprehensive resource for researchers aiming to leverage this versatile scaffold for the development of next-generation therapeutics.

Introduction: The Significance of the Tetralone/Tetralol Framework

The tetralone scaffold and its reduced form, tetralol, are bicyclic structures that serve as crucial intermediates and core components in a wide array of bioactive molecules.[3] They are found in natural products and form the basis for numerous synthetic drugs.[1][2] The importance of this framework is exemplified by its presence in established pharmaceuticals, such as the antidepressant sertraline and the beta-blocker levobunolol.[1]

The 7-methoxy substituted variant, in particular, is a key intermediate in the synthesis of the novel antidepressant Agomelatine, highlighting its relevance in targeting CNS disorders.[4][5] The methoxy group at the C7 position significantly influences the electronic properties and metabolic stability of the molecule, often enhancing its interaction with biological targets. Analogues derived from the this compound core have demonstrated a broad spectrum of activities, including potent and selective inhibition of monoamine oxidase (MAO), anticancer properties, and modulation of various CNS receptors.[6][7][8] This guide provides a detailed examination of this chemical space, offering insights into the causality behind synthetic choices and biological evaluation strategies.

Synthetic Strategies and Chemical Landscape

The exploration of biological activity begins with robust and flexible synthetic chemistry. The primary precursor for the title compound and its analogues is 7-Methoxy-1-tetralone.

Core Synthesis: From 7-Methoxy-1-tetralone to this compound

The foundational reaction is the reduction of the C1 ketone of 7-Methoxy-1-tetralone. The choice of reducing agent is critical as it determines the stereochemical outcome and must be mild enough to avoid unwanted side reactions.

Rationale for Experimental Choice: Sodium borohydride (NaBH₄) is often selected for this transformation. It is a mild and selective reducing agent for ketones and aldehydes, offering a high degree of safety and operational simplicity compared to more powerful hydrides like lithium aluminum hydride (LAH). Its chemoselectivity ensures that other functional groups, such as the methoxy ether and the aromatic ring, remain intact.

Detailed Protocol: Synthesis of this compound

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-Methoxy-1-tetralone (1.0 eq) in anhydrous methanol or ethanol at room temperature.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is crucial to control the exothermic reaction and minimize side-product formation.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) at 0 °C until the effervescence ceases and the pH is neutral.

-

Extraction: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

General Workflow for Analogue Synthesis

The versatility of the tetralone scaffold allows for derivatization at multiple positions to probe the structure-activity landscape. The following diagram illustrates a general workflow for generating a library of analogues.

Caption: General synthetic workflow for generating diverse analogues from the 7-Methoxy-1-tetralone precursor.

Biological Activities and Therapeutic Potential

Analogues of this compound have been investigated for a range of biological activities, with the most prominent being in oncology and neuroscience.

Anticancer Activity

Derivatives of the 7-methoxy-tetralone scaffold have shown significant anticancer activity. For instance, studies by the National Cancer Institute (NCI) on a series of 3-carboxy-7-methoxy-1-tetralone derivatives revealed compounds with potent growth inhibition (GI50) values against a panel of 58 human tumor cell lines.[6]

Data Presentation: Anticancer Activity of Selected Tetralone Analogues

| Compound ID | Cell Line Panel | GI50 Range (µM) | LC50 Range (µM) | Reference |

| 7g | NCI-58 | 0.569 - 16.6 | 5.15 - >100 | [6] |

| 10d | NCI-58 | 0.569 - 16.6 | >100 | [6] |

| 10e | NCI-58 | 0.569 - 16.6 | >100 | [6] |

| 10g | NCI-58 | 0.569 - 16.6 | 5.15 - >100 | [6] |

GI50: Concentration causing 50% growth inhibition. LC50: Concentration causing 50% cell death.

The mechanism often involves the induction of apoptosis or cell cycle arrest, although the specific molecular targets are still under investigation for many analogues.

Monoamine Oxidase (MAO) Inhibition

One of the most well-documented activities for this class of compounds is the inhibition of monoamine oxidases (MAO-A and MAO-B).[7][8] These enzymes are critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition can elevate neurotransmitter levels, providing a powerful antidepressant effect.

Studies on C7-substituted α-tetralone derivatives have identified highly potent and selective inhibitors of MAO-B.[8] This is particularly significant for neurodegenerative disorders like Parkinson's disease, where MAO-B is a key therapeutic target. The reduction of the C1-ketone to a hydroxyl group generally leads to a decrease in MAO inhibition potency, indicating the importance of the ketone for this specific activity.[7] However, other substitutions can compensate for this, creating potent 1-tetralol inhibitors.[7]

Central Nervous System (CNS) Effects

The tetralone scaffold is a versatile pharmacophore for various CNS targets.[1][2] Beyond MAO inhibition, analogues have been developed as S1P1 receptor agonists for potential use in multiple sclerosis and as modulators of opioid receptors.[9][10] The conformational constraint imposed by the bicyclic system appears to be a key factor in diminishing stimulant properties while retaining interaction with specific CNS receptors.[11]

Structure-Activity Relationship (SAR) Analysis

Synthesizing data from multiple studies allows for the construction of a robust SAR model, guiding future drug design.

-

C1 Position: The stereochemistry and nature of the substituent at C1 are critical. For S1P1 agonists, specific stereoisomers show significantly higher potency and better oral bioavailability.[9] As noted, a C1-ketone is often favorable for MAO inhibition compared to a hydroxyl group.[7]

-

C7-Methoxy Group: The 7-methoxy group is a recurring motif in highly active compounds. Its electron-donating nature and potential for hydrogen bonding can anchor the ligand in the target's binding pocket. Arylalkyloxy substitutions at the C7 position have yielded compounds with exceptionally high MAO-B inhibition potencies (IC50 values in the nanomolar range).[8]

-

Aromatic Ring Substitutions: The position and nature of substituents on the aromatic ring significantly modulate activity. Hydrophobic side chains can enhance binding affinity, while polar groups can improve selectivity or pharmacokinetic properties.

-

Saturated Ring Modifications: Constraining the side chain, as seen in the tetralone structure itself, tends to reduce broad stimulant actions but can enhance selectivity for specific receptors like dopamine transporters.[11]

Caption: Key structure-activity relationship (SAR) points for the 7-Methoxy-tetralol/tetralone scaffold.

Experimental Protocols for Biological Evaluation

To ensure data is reliable and reproducible, standardized and self-validating protocols are essential.

Protocol: In Vitro Anticancer MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test analogues in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: MAO Inhibition Fluorometric Assay

This assay measures the activity of MAO by monitoring the production of a fluorescent product.

-

Reagent Preparation: Prepare a reaction buffer, MAO-A or MAO-B enzyme solution, a non-fluorescent substrate, and a horseradish peroxidase (HRP) solution.

-

Inhibitor Incubation: In a 96-well black plate, add the enzyme solution to wells containing various concentrations of the test analogue or a known inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B). Incubate for 15 minutes at 37 °C to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/HRP mixture to all wells.

-

Fluorescence Reading: Immediately begin reading the fluorescence (e.g., λex = 535 nm, λem = 587 nm) every minute for 30 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Calculate the IC50 value using a dose-response curve.

Workflow: Biological Evaluation Cascade

A logical progression of experiments is key to efficient drug discovery. The following workflow outlines a typical cascade from initial screening to more complex biological characterization.

Caption: A typical experimental workflow for the biological evaluation of a new chemical series.

Future Perspectives and Conclusion

The this compound scaffold and its analogues continue to be a fertile ground for drug discovery. While significant progress has been made in defining their anticancer and MAO-inhibitory properties, several areas warrant further investigation. Future work should focus on:

-

Target Deconvolution: Identifying the specific molecular targets responsible for the observed anticancer effects.

-

Optimizing Selectivity: Fine-tuning the structure to achieve greater selectivity for MAO-B over MAO-A to minimize side effects, or designing dual-target inhibitors where therapeutically beneficial.

-

Pharmacokinetic Profiling: Systematically evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

-

Exploring New Therapeutic Areas: Given the scaffold's versatility, screening against other targets, such as those involved in inflammation or viral diseases, could yield novel therapeutic leads.[1][2]

References

-

Naidu, A., & Dave, M. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry, 22(1), 679-686.

-

Sheng, J., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964.

-

ResearchGate. (n.d.). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton | Request PDF.

-

Guidechem. (2023). How to Synthesize 7-Methoxy-1-tetralone?.

-

Guevel, F. Y., et al. (2010). Stereochemistry-activity relationship of orally active tetralin S1P agonist prodrugs. Bioorganic & Medicinal Chemistry Letters, 20(7), 2244-2248.

-

Sigma-Aldrich. (n.d.). 7-Methoxy-1-tetralone 99.

-

ResearchGate. (n.d.). Tetralone Scaffolds and Their Potential Therapeutic Applications.

-

Reyes, A. K., et al. (2023). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Molbank, 2023(4), M1779.

-

Asian Journal of Chemistry. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I.

-

Glennon, R. A., et al. (2013). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 16, 19-47.

-

Lim, J. Y., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(24), 8041.

-

Bergh, M., et al. (2020). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. RSC Medicinal Chemistry, 11(10), 1159-1169.

-

Sureshbabu, S., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1646.

-

Sadashivamurthy, B., & Pragasam, A. (n.d.). SYNTHESIS AND CHARACTERISATION OF NOVEL ANTIMITOTIC ANALOGUES OF PODOPHYLLOTOXIN. International Journal of Pharmaceutical Sciences and Research.

-

Bergh, M., et al. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Chemical Biology & Drug Design, 86(4), 895-907.

-

Ascendex Scientific, LLC. (n.d.). 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

-

Fragopoulou, E., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(14), 5547.

-

ResearchGate. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

-

Fu, W., et al. (2022). Computational Methods for Understanding the Selectivity and Signal Transduction Mechanism of Aminomethyl Tetrahydronaphthalene to Opioid Receptors. International Journal of Molecular Sciences, 23(7), 3617.

-

Fragopoulou, E., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(14), 5547.

-

Gonçalves, L. M. S., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. ACS Omega, 9(16), 17891–17900.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stereochemistry-activity relationship of orally active tetralin S1P agonist prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Bioactive Compounds from 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Foreword: The Tetralone Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The tetralone scaffold, a bicyclic structure fusing a benzene ring with a cyclohexanone, is one such "privileged structure." Its conformational rigidity and synthetic accessibility make it an ideal starting point for creating diverse molecular architectures. Specifically, 7-methoxy substituted tetralones and their alcohol derivatives serve as critical intermediates in the synthesis of a wide array of pharmacologically active agents.[1] This guide provides an in-depth exploration of the synthetic pathways originating from 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, offering researchers and drug development professionals a technical resource grounded in established methodologies and forward-looking strategies. We will delve into the causality behind experimental choices, present detailed protocols, and illuminate the journey from a simple building block to complex, bioactive molecules.

Part 1: The Precursor - 7-Methoxy-1-tetralone and its Reduction

The journey to a multitude of bioactive compounds begins with the synthesis and subsequent transformation of 7-Methoxy-1-tetralone (also known as 7-methoxy-3,4-dihydronaphthalen-1(2H)-one).[2] This ketone is a versatile intermediate, notably used in the preparation of the antidepressant agomelatine.[1][3]

Synthesis of 7-Methoxy-1-tetralone

A common and industrially scalable route to 7-Methoxy-1-tetralone involves a three-step sequence starting from anisole or benzyl ether.[1][3]

-

Friedel-Crafts Acylation: Anisole is acylated with succinic anhydride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. This reaction forms 3-(4-methoxybenzoyl)propionic acid.[3]

-

Clemmensen or Wolff-Kishner Reduction: The keto group of the intermediate acid is reduced. The Wolff-Kishner reduction, using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent, is particularly effective.[3]

-

Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting carboxylic acid is cyclized using a strong acid, such as polyphosphoric acid (PPA), to yield the target 7-Methoxy-1-tetralone.[1]

The overall workflow for this synthesis is depicted below.

Caption: Synthesis workflow for 7-Methoxy-1-tetralone.

Reduction to this compound

The conversion of the ketone to the target alcohol is a straightforward reduction. This transformation is pivotal as it introduces a chiral center and a reactive hydroxyl group, opening new avenues for derivatization.

Experimental Protocol: Sodium Borohydride Reduction

-

Dissolution: Dissolve 7-Methoxy-1-tetralone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side products.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The choice of excess reductant ensures complete conversion of the starting material.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is neutral or slightly acidic.

-

Extraction: Remove the alcohol solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [4] |

| CAS Number | 201684-11-9 (for 1R isomer) |

| Appearance | Typically a solid |

| Key Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃), Tetralin core |

Table 1: Physicochemical Properties of this compound.

Part 2: Core Synthetic Strategies for Bioactive Derivatives

The true synthetic utility of this compound lies in its potential for diverse chemical modifications. The hydroxyl group, the aromatic ring, and the benzylic position are all amenable to functionalization. A common and highly effective strategy involves re-oxidizing the alcohol to the ketone, which then serves as an electrophilic center for a vast range of transformations.

Caption: Key synthetic pathways from the tetralone intermediate.

Pathway A: Alpha-Functionalization via Knoevenagel Condensation

Oxidizing the starting alcohol back to 7-Methoxy-1-tetralone provides an entry point for reactions at the α-carbon (C2 position). The Knoevenagel condensation is a prime example, creating a new carbon-carbon double bond. A kinetic study has detailed the condensation of 7-Methoxy-1-tetralone with glyoxylic acid using a base catalyst like potassium tert-butoxide (t-BuOK).[5] This reaction yields (E)-2-(7-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid, an unsaturated keto-acid that is a valuable precursor for further elaboration.[5]

Rationale for Experimental Choices:

-

Base Catalyst (t-BuOK): A strong, non-nucleophilic base is required to deprotonate the α-carbon of the tetralone, forming the requisite enolate for the condensation reaction.

-

Solvent (tert-Butanol): Using the conjugate acid of the base as the solvent prevents unwanted side reactions.

-

Temperature (75 °C): The elevated temperature provides the necessary activation energy for the condensation to proceed at a reasonable rate.[5]